

## **GSK4028** chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | GSK4028  |           |
| Cat. No.:            | B2980303 | Get Quote |

## **GSK4028: An In-depth Technical Guide**

For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

**GSK4028** is a crucial chemical tool for researchers studying epigenetic regulation and kinase signaling. It is the enantiomeric negative control for GSK4027, a potent and selective chemical probe for the bromodomains of p300/CBP-associated factor (PCAF) and General Control Nonderepressible 5 (GCN5). As the inactive stereoisomer, **GSK4028** is essential for validating the on-target effects of GSK4027 in cellular and biochemical assays. Furthermore, **GSK4028** has been identified as an inhibitor of Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), a kinase implicated in neurodegenerative diseases. This guide provides a comprehensive overview of the chemical structure, properties, and biological activities of **GSK4028**, along with detailed experimental methodologies.

## **Chemical Structure and Properties**

**GSK4028** is a synthetic small molecule with a complex stereochemistry that is critical to its function as a negative control.

Table 1: Chemical Identifiers and Properties of GSK4028



| Property          | Value                                                                                               |  |
|-------------------|-----------------------------------------------------------------------------------------------------|--|
| IUPAC Name        | 5-bromo-3-(((3S,4R)-4-<br>(benzyl(methyl)amino)pyrrolidin-3-yl)amino)-1-<br>methylpyridin-2(1H)-one |  |
| Molecular Formula | C17H21BrN4O[1]                                                                                      |  |
| Molecular Weight  | 377.28 g/mol [1]                                                                                    |  |
| CAS Number        | 2079886-19-2[1]                                                                                     |  |
| SMILES String     | CN(CINVALID-LINK<br>C2=CC=CC=C2)C[C@H]1NC(C=NN(C3=O)C)=<br>C3Br[1]                                  |  |
| InChI Key         | VZAFGXCWAWRULT-KGLIPLIRSA-N[1]                                                                      |  |
| Appearance        | White to beige powder[1]                                                                            |  |
| Solubility        | Soluble in DMSO (2 mg/mL)[1]                                                                        |  |
| Storage           | Store at -20°C[1]                                                                                   |  |

# Biological Activity PCAF/GCN5 Bromodomain Activity

**GSK4028** serves as the inactive enantiomer of GSK4027, a potent inhibitor of the PCAF and GCN5 bromodomains. Bromodomains are protein modules that recognize acetylated lysine residues, playing a key role in chromatin remodeling and gene transcription. The dramatic difference in activity between GSK4027 and **GSK4028** underscores the stereospecificity of the PCAF/GCN5 bromodomain binding pocket.

Table 2: In Vitro Activity of **GSK4028** against PCAF/GCN5

| Assay Type | Target                    | pIC <sub>50</sub> | IC <sub>50</sub> | Reference |
|------------|---------------------------|-------------------|------------------|-----------|
| TR-FRET    | PCAF                      | 4.9               | -                | [2]       |
| NanoBRET   | PCAF (in<br>HEK293 cells) | -                 | 10 μΜ            | [3]       |



## **DYRK1A Kinase Activity**

Independent of its role as a bromodomain inhibitor control, **GSK4028** has been identified as an inhibitor of DYRK1A. DYRK1A is a serine/threonine kinase that is implicated in a variety of cellular processes, including neurodevelopment, and is a target of interest for neurodegenerative diseases such as Alzheimer's and Down syndrome.

(Quantitative data for the DYRK1A inhibitory activity of **GSK4028** is not readily available in the public domain.)

# Signaling Pathways PCAF/GCN5 Signaling Pathway

PCAF and GCN5 are histone acetyltransferases (HATs) that play a crucial role in transcriptional activation. They are recruited to specific gene promoters by transcription factors, where they acetylate histone tails. This acetylation neutralizes the positive charge of lysine residues, weakening the interaction between histones and DNA, leading to a more open chromatin structure that is accessible to the transcriptional machinery.



Click to download full resolution via product page

PCAF/GCN5-mediated transcriptional activation.

## **DYRK1A Signaling Pathway**

DYRK1A is a constitutively active kinase that autophosphorylates on a tyrosine residue upon translation. It then phosphorylates a wide range of substrates on serine and threonine residues,



influencing processes such as neurodevelopment, cell proliferation, and apoptosis. One key pathway involves the phosphorylation of transcription factors like NFAT (Nuclear Factor of Activated T-cells), which can modulate gene expression related to neuronal function.



Click to download full resolution via product page

General signaling pathway of DYRK1A.

# **Experimental Protocols**

# Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for PCAF/GCN5 Inhibition

This assay is used to measure the binding of **GSK4028** to the PCAF or GCN5 bromodomain in a competitive format.



Principle: A terbium (Tb)-labeled donor molecule (e.g., anti-GST antibody) binds to a GST-tagged bromodomain, and a fluorescently labeled acceptor molecule (e.g., a biotinylated histone peptide bound to streptavidin-allophycocyanin) binds to the bromodomain's acetyllysine binding pocket. When in close proximity, excitation of the terbium donor results in energy transfer to the acceptor, producing a FRET signal. A competing compound like **GSK4028** will displace the acceptor, leading to a decrease in the FRET signal.

#### General Protocol:

- Reagent Preparation:
  - Prepare assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1% BSA).
  - Dilute GST-tagged PCAF or GCN5 bromodomain, Tb-anti-GST antibody, and the biotinylated histone peptide/streptavidin-acceptor complex in assay buffer.
  - Prepare a serial dilution of GSK4028 in DMSO, followed by dilution in assay buffer.
- Assay Plate Setup (384-well plate):
  - Add 2 μL of diluted GSK4028 or DMSO control to each well.
  - Add 4 μL of the GST-bromodomain and Tb-anti-GST antibody mixture.
  - Incubate for 15-30 minutes at room temperature.
  - Add 4 μL of the biotinylated histone peptide/streptavidin-acceptor complex.
  - Incubate for 60-120 minutes at room temperature, protected from light.
- Data Acquisition:
  - Read the plate on a TR-FRET compatible plate reader, with excitation at ~340 nm and emission at ~620 nm (terbium) and ~665 nm (acceptor).
  - Calculate the ratio of acceptor to donor emission.
- Data Analysis:



- Plot the emission ratio against the logarithm of the GSK4028 concentration.
- Fit the data to a four-parameter logistic equation to determine the IC50 or pIC50 value.



Click to download full resolution via product page

TR-FRET assay workflow for inhibitor screening.

## NanoBRET™ Assay for Cellular Target Engagement

This assay measures the ability of **GSK4028** to disrupt the interaction between PCAF and histone H3 in live HEK293 cells.

Principle: NanoBRET (Bioluminescence Resonance Energy Transfer) utilizes a NanoLuc® luciferase-tagged protein (donor) and a HaloTag®-labeled protein (acceptor) that is fluorescently labeled with a cell-permeable dye. When the two proteins interact, energy is transferred from the donor to the acceptor, generating a BRET signal. A cell-permeable compound like **GSK4028** that disrupts this interaction will cause a decrease in the BRET signal.

#### General Protocol:

- Cell Culture and Transfection:
  - Culture HEK293 cells in appropriate media.
  - Co-transfect cells with plasmids encoding for NanoLuc®-PCAF and HaloTag®-Histone H3.
  - Incubate for 24 hours to allow for protein expression.
- Assay Plate Setup (96-well white plate):

### Foundational & Exploratory





- Trypsinize and resuspend the transfected cells.
- Add the HaloTag® NanoBRET™ 618 Ligand to the cell suspension and incubate.
- Dispense the cell suspension into the wells of the assay plate.
- Add serial dilutions of GSK4028 or DMSO control to the wells.
- Incubate for a specified period (e.g., 18 hours) at 37°C in a CO₂ incubator.
- Luminescence Measurement:
  - Add the NanoBRET™ Nano-Glo® Substrate to all wells.
  - Read the plate on a luminometer capable of measuring filtered luminescence at 460 nm (donor emission) and >600 nm (acceptor emission).
- Data Analysis:
  - Calculate the corrected BRET ratio by subtracting the background (no HaloTag® ligand)
     from the raw BRET ratio (acceptor emission/donor emission).
  - Plot the corrected BRET ratio against the logarithm of the **GSK4028** concentration and fit to a dose-response curve to determine the IC<sub>50</sub>.





Click to download full resolution via product page

NanoBRET assay workflow for cellular target engagement.



### Conclusion

**GSK4028** is an indispensable tool for researchers in the fields of epigenetics and kinase biology. Its primary utility as a stereoisomeric negative control for the potent PCAF/GCN5 bromodomain inhibitor, GSK4027, allows for rigorous validation of on-target biological effects. The significant drop in activity compared to its enantiomer highlights the precise structural requirements for binding to the PCAF/GCN5 bromodomain. Additionally, its reported activity against DYRK1A provides an avenue for its use in neurobiology research, although further characterization of this activity is warranted. The detailed protocols and pathway diagrams provided in this guide are intended to facilitate the effective use of **GSK4028** in elucidating the complex roles of its target proteins in health and disease.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. medchemexpress.com [medchemexpress.com]
- 2. promega.com [promega.com]
- 3. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [GSK4028 chemical structure and properties].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2980303#gsk4028-chemical-structure-and-properties]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com